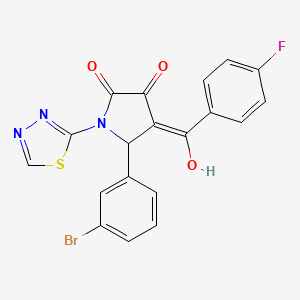![molecular formula C22H22N2O3 B5907867 N'-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide](/img/structure/B5907867.png)
N'-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide is a complex organic compound that features an anthracene moiety linked to an acetohydrazide group through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide typically involves the condensation of anthracene-9-carbaldehyde with 2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
N’-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
科学研究应用
N’-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide involves its interaction with biological molecules such as DNA and proteins. The anthracene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the hydrazide group can form covalent bonds with protein residues, potentially inhibiting their activity.
相似化合物的比较
Similar Compounds
Anthracene-9-carbaldehyde: A precursor in the synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide.
2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide: Another precursor used in the synthesis.
Anthraquinone derivatives: Products of the oxidation of the anthracene moiety.
Uniqueness
N’-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide is unique due to its combination of an anthracene moiety with a hydrazide group, which imparts both fluorescent properties and the ability to form covalent bonds with biological molecules. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methyl-1,3-dioxan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-22(26-11-6-12-27-22)14-21(25)24-23-15-20-18-9-4-2-7-16(18)13-17-8-3-5-10-19(17)20/h2-5,7-10,13,15H,6,11-12,14H2,1H3,(H,24,25)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFMQHPTNNLFAU-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCCO1)CC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCCCO1)CC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5907791.png)
![4-morpholin-4-yl-6-[(E)-(4-nitrophenyl)methylideneamino]oxy-1,3,5-triazin-2-amine](/img/structure/B5907794.png)
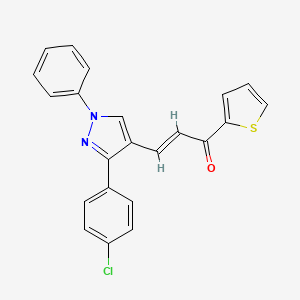
![methyl (4Z)-4-[(2-fluorophenyl)methylidene]-1-(3-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B5907817.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5907836.png)
![methyl (2Z)-2-[(4-chlorophenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907837.png)
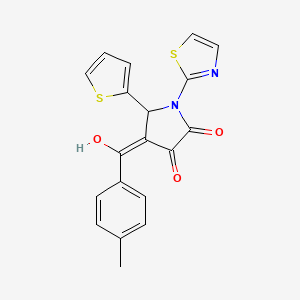

![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5907849.png)
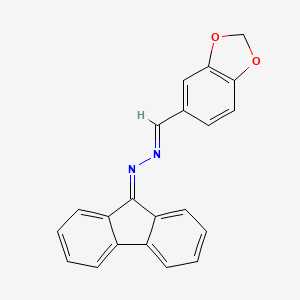
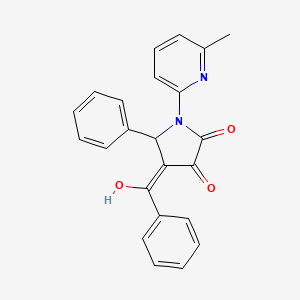
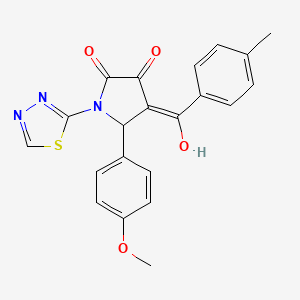
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide](/img/structure/B5907890.png)
